molecular formula C14H14N2O3 B13981680 Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate

Cat. No.: B13981680
M. Wt: 258.27 g/mol
InChI Key: LGCRIYFQQFHOIL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C14H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate typically involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with a cyclobutanone derivative under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-6-(3-oxocyclobutyl)-1H-indazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 1-methyl-6-(3-oxocyclobutyl)indazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-16-12-7-8(9-5-10(17)6-9)3-4-11(12)13(15-16)14(18)19-2/h3-4,7,9H,5-6H2,1-2H3

InChI Key

LGCRIYFQQFHOIL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C3CC(=O)C3)C(=N1)C(=O)OC

Origin of Product

United States

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